2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide
Description
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide is a complex organic compound that belongs to the quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties[_{{{CITATION{{{1{Synthesis and Anticonvulsant Activity Evaluation of n-(2,4 ... - SSRN[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjpsspringeropencom/articles/101186/s43094-020-00141-y)
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-15-8-9-27-17-12(15)5-3-7-14(17)20-16(24)10-22-18(25)11-4-1-2-6-13(11)21-19(22)26/h1-7,15,23H,8-10H2,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFFZFTUVRYVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide typically involves multiple steps, starting with the formation of the quinazolinone core[_{{{CITATION{{{1{Synthesis and Anticonvulsant Activity Evaluation of n-[(2,4 ... - SSRN](https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4074915). One common approach is the condensation of anthranilic acid with appropriate carbonyl compounds under acidic or basic conditions[{{{CITATION{{{1{Synthesis and Anticonvulsant Activity Evaluation of n-(2,4 ... - SSRN. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the quinazolinone ring[{{{CITATION{{{_1{Synthesis and Anticonvulsant Activity Evaluation of n-(2,4 ... - SSRN.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would involve continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromen-8-yl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the quinazolinone nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of quinazolinone derivatives with ketone or carboxylic acid functionalities.
Reduction: : Formation of dihydroquinazolinone derivatives.
Substitution: : Formation of N-substituted or O-substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinazolinone core makes it a versatile intermediate in organic synthesis.
Biology
The biological activities of quinazolinone derivatives, including anticonvulsant and anticancer properties, make this compound a candidate for drug development. Research has shown that quinazolinones can interact with various biological targets, such as enzymes and receptors.
Medicine
Due to its potential anticonvulsant and anticancer properties, this compound is being studied for its therapeutic applications. It may be used in the development of new medications for conditions such as epilepsy and cancer.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a valuable intermediate in drug manufacturing.
Mechanism of Action
The mechanism by which 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide exerts its effects involves interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate neurotransmitter receptors, resulting in anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: : Other quinazolinone derivatives with similar biological activities.
Chromen-8-yl Derivatives: : Compounds containing the chromen-8-yl moiety with various substituents.
Uniqueness
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-hydroxy-3,4-dihydro-2H-chromen-8-yl)acetamide is unique due to its specific combination of the quinazolinone core and the chromen-8-yl moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
